Dimethylaminomethylbenzylcyanide

Description

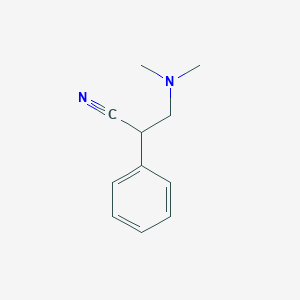

Dimethylaminomethylbenzylcyanide (chemical formula: C₁₀H₁₁N₂) is an aromatic nitrile compound characterized by a benzyl cyanide backbone substituted with a dimethylaminomethyl group. This structural motif confers unique physicochemical properties, including polarity, solubility, and reactivity, making it relevant in organic synthesis and pharmaceutical intermediates.

Properties

CAS No. |

2873-99-6 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-(dimethylamino)-2-phenylpropanenitrile |

InChI |

InChI=1S/C11H14N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,11H,9H2,1-2H3 |

InChI Key |

ZTNOFXWFGLEHGI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dimethylaminomethylbenzylcyanide with structurally related compounds, focusing on chemical properties, applications, and safety profiles.

Structural and Functional Group Comparisons

Physicochemical Properties

- Nitrile Group Reactivity: this compound shares the nitrile group with benzyl cyanide, which can hydrolyze to release toxic hydrogen cyanide (HCN) under acidic or enzymatic conditions . Benzyl cyanide’s hydrolysis to HCN is well-documented, with HCN concentrations in related studies exceeding safety thresholds (e.g., 2.0–20 mg/kg in cassava products) .

- This property is critical in pharmaceutical synthesis but may also increase environmental persistence .

Toxicity and Regulatory Status

- Studies on cassava-derived products show HCN levels >2.0 mg/kg are unsafe for consumption , highlighting the need for stringent handling of nitrile compounds.

- Regulatory Differences: Benzyl cyanide is a DEA List I chemical due to its role in illicit drug synthesis , whereas this compound’s regulatory status is less clear but likely similarly controlled.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.